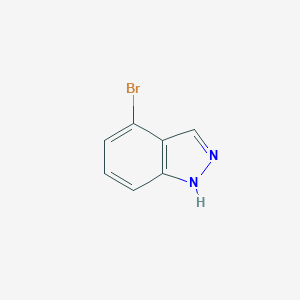

4-bromo-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIODOACRIRBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625169 | |

| Record name | 4-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186407-74-9 | |

| Record name | 4-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1H-indazole: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of 4-bromo-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, structure, synthesis, and its role as a versatile building block for bioactive molecules.

Chemical and Physical Properties

This compound is an off-white to yellow or pale red solid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrN₂ | [1][2][3][4] |

| Molecular Weight | 197.03 g/mol | [1][3] |

| Melting Point | 160-167 °C | [1] |

| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [1] |

| Density | 1.770 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 155.7 ± 20.4 °C | [1] |

| Solubility | Soluble in hot water.[5] Calculated solubility is 0.0337 mg/mL.[6] | [5][6] |

| XLogP3 | 2.2 | [1][3] |

| Appearance | Off-white solid[1] / Yellow to pale red solid[2] | [1][2] |

| Storage Conditions | 2-8°C, in a dry and sealed place. | [1][7] |

Chemical Structure

This compound consists of a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a bromine atom substituted at the 4-position of the indazole core.[2]

IUPAC Name: this compound[3] SMILES String: C1=CC2=C(C=NN2)C(=C1)Br[3] InChI Key: KJIODOACRIRBPB-UHFFFAOYSA-N[3]

Caption: Molecular structure of this compound.

Experimental Protocols

The indazole scaffold is a valuable component in organic synthesis.[8] The bromine atom at the 4-position provides a reactive site for various cross-coupling reactions, making this compound a key intermediate.[8][9] Below is a general workflow for the synthesis of bromo-indazole derivatives, illustrating the types of reactions this core structure can undergo.

A common method for synthesizing substituted indazoles involves the cyclization of appropriately substituted anilines.[10] For instance, the synthesis of 5-bromo-1H-indazole can be achieved through the cyclization of 4-bromo-2-methylaniline.[10]

General Synthesis Workflow for a Bromo-Indazole Derivative

Caption: General workflow for bromo-indazole synthesis.

Detailed Protocol for Synthesis of 4-bromo-1-methyl-1H-indazole:

A representative protocol for the N-methylation of this compound is as follows:

-

Reaction Setup: Mix this compound (1 equivalent) with potassium carbonate (3 equivalents) in acetone (B3395972) (15-30 mL).[11]

-

Stirring: Stir the mixture at room temperature for 30 minutes.[11]

-

Addition of Reagent: Slowly add iodomethane (B122720) (1.2-1.8 equivalents) to the reaction.[11]

-

Reflux: Heat the reaction under reflux conditions for 3-8 hours.[11]

-

Work-up: After the reaction is complete, remove the acetone by evaporation under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (30 mL).[11]

-

Washing: Wash the organic phase with a saturated saline solution (3 x 15 mL).[11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purification: Purify the crude product using silica (B1680970) gel column chromatography (eluent: ethyl acetate/cyclohexane or dichloromethane) to yield 4-bromo-1-methyl-1H-indazole.[11]

Applications in Drug Development and Research

This compound is a versatile building block in the synthesis of bioactive molecules, making it highly valuable in pharmaceutical research and development.[2]

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure allows for modifications that can enhance biological activity, particularly in the development of drugs for oncology and neurological disorders.[2] The N-Boc protected version, 1-Boc-4-bromo-1H-indazole, is also a key intermediate in synthesizing novel anti-cancer agents.[12]

-

Kinase Inhibitors: Indazole derivatives are known to be potent inhibitors of various protein kinases, which are critical targets in oncology.[8][13] The indazole core can mimic the adenine (B156593) region of ATP, enabling these compounds to bind to the ATP-binding site of kinases and inhibit their activity.[8] The bromine atom on the this compound scaffold provides a convenient point for chemical modification through cross-coupling reactions to improve the potency and selectivity of these inhibitors.[8]

-

FtsZ Inhibitors: Derivatives of this compound have been developed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a target for new antibacterial agents.[14]

-

Biochemical Research: The compound is used in studies related to enzyme inhibition and receptor binding, which helps in understanding biological pathways and disease mechanisms.[2] For example, it has been studied for its inhibitory effects on bovine milk lactoperoxidase (LPO) enzyme activity.[15]

-

Agrochemicals: It is also utilized in the formulation of agrochemicals, such as pesticides and herbicides.[2]

Logical Relationship in Kinase Inhibitor Development

The development of kinase inhibitors using the this compound scaffold follows a logical progression from the core molecule to a potential drug candidate.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.p212121.com [store.p212121.com]

- 5. Indazole | 271-44-3 [chemicalbook.com]

- 6. This compound | Indazoles | Ambeed.com [ambeed.com]

- 7. CAS 186407-74-9 | this compound - Synblock [synblock.com]

- 8. benchchem.com [benchchem.com]

- 9. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Synthesis and Characterization of 4-Bromo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug development. The document details a plausible synthetic route, experimental protocols, and extensive characterization data.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with the bromination of an appropriate aniline (B41778) precursor, followed by diazotization and intramolecular cyclization. A likely synthetic pathway starts from 2-methyl-3-nitroaniline.

Synthetic Pathway

The overall synthetic scheme involves the diazotization of a 3-bromo-2-methylaniline (B1266185) intermediate, which is then cyclized to form the indazole ring.

Spectroscopic Profile of 4-bromo-1H-indazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-1H-indazole, a key heterocyclic compound utilized in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The structural integrity of this compound (C₇H₅BrN₂) is confirmed through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.20 | br s | - | N-H |

| 8.15 | s | - | H-3 |

| 7.55 | d | 8.4 | H-7 |

| 7.35 | d | 7.2 | H-5 |

| 7.15 | t | 7.8 | H-6 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | C-7a |

| 134.0 | C-3 |

| 127.9 | C-5 |

| 123.5 | C-6 |

| 122.8 | C-3a |

| 112.5 | C-7 |

| 109.8 | C-4 |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Broad | N-H stretch |

| 1620 | Medium | C=C aromatic stretch |

| 1510 | Strong | Aromatic ring stretch |

| 1450 | Strong | Aromatic ring stretch |

| 800 | Strong | C-H out-of-plane bend |

| 750 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 195.9 / 197.9 | ~100 / ~98 | [M]⁺ / [M+2]⁺ (presence of Br) |

| 117.0 | High | [M - Br]⁺ |

| 90.0 | Medium | [C₆H₄N]⁺ |

Experimental Protocols

The data presented in this guide are obtained through standardized analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/0.5 mL. The solution is transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is employed. For the KBr method, a small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported. The characteristic isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) is a key diagnostic feature.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Caption: General workflow for the spectroscopic characterization of this compound.

The Rising Therapeutic Potential of 4-Bromo-1H-Indazole Derivatives: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among its halogenated derivatives, 4-bromo-1H-indazole has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents.[3][4] This technical guide provides an in-depth overview of the burgeoning research into the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings, presents detailed experimental protocols, and visualizes complex biological pathways to facilitate further exploration and innovation in this promising field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and proliferation.[1]

Kinase Inhibition: A Primary Mechanism

The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the purine (B94841) core of ATP and interact with the hinge region of the kinase active site.[5] The strategic placement of a bromine atom at the 4-position offers a valuable handle for synthetic modifications to enhance potency and selectivity.[4][5]

Polo-like Kinase 4 (PLK4) Inhibition: Overexpression of PLK4, a key regulator of centriole duplication, is implicated in several cancers.[1][6] Indazole-based compounds have been developed as potent PLK4 inhibitors. For instance, compound C05, an indazole-based derivative, exhibited a high inhibition rate of 87.45% for PLK4 and demonstrated superior antiproliferative activity against MCF-7 breast cancer cells compared to the positive control.[6]

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a heme-containing enzyme that plays a crucial role in immune evasion by cancer cells.[7] A series of 3-substituted 1H-indazoles were investigated for their IDO1 inhibitory efficacy, with some derivatives showing IC50 values in the nanomolar range.[8] Notably, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) was found to remarkably suppress IDO1 expression in a concentration-dependent manner and induce apoptosis in hypopharyngeal carcinoma cells.[7]

The following table summarizes the anticancer activity of selected this compound derivatives.

| Compound ID | Target | Cancer Cell Line | Activity (IC50) | Reference |

| 2f | Not Specified | A549, HepG2, MCF-7, 4T1 | 0.23–1.15 μM | [9][10] |

| 5i | BRD4 | Not Specified | 60 nM | [11] |

| C05 | PLK4 | IMR-32, MCF-7, H460 | 0.948, 0.979, 1.679 µM | [6][12] |

| Compound 7 | IDO1 | FaDu, YD-15, MCF7 | Concentration-dependent suppression | [7] |

| Compound 120 | IDO1 | Not Specified | 5.3 μM | [8] |

Antimicrobial Activity: A New Frontier

Beyond their anticancer properties, this compound derivatives are emerging as a promising class of antimicrobial agents.

FtsZ Inhibition: Disrupting Bacterial Cell Division

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics.[13] A series of this compound derivatives have been synthesized and evaluated as FtsZ inhibitors.[13] These compounds displayed notable antibacterial activity, particularly against Gram-positive bacteria.[13] For instance, compounds 12 and 18 were 256-fold more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus.[13] Compound 9 exhibited the best activity against penicillin-susceptible Streptococcus pyogenes with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[13]

The table below details the antimicrobial activity of key this compound derivatives.

| Compound ID | Target | Bacterial Strain | Activity (MIC) | Reference |

| Compound 9 | FtsZ | S. pyogenes PS | 4 µg/mL | [13] |

| Compound 12 | FtsZ | Penicillin-resistant S. aureus | More potent than 3-MBA | [13] |

| Compound 18 | FtsZ | Penicillin-resistant S. aureus | More potent than 3-MBA | [13] |

| Compound 2 | Not Specified | E. faecalis | 64-128 µg/mL | [14] |

| Compound 3 | Not Specified | E. faecalis | 64-128 µg/mL | [14] |

| Compound 5 | Not Specified | S. aureus, S. epidermidis | 64-128 µg/mL | [14] |

Experimental Protocols

To aid in the replication and advancement of research in this area, detailed methodologies for key experiments are provided below.

Synthesis of 6-Bromo-3-iodo-1H-indazole (Intermediate)

-

To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

-

Add a solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will result in the precipitation of a white solid.

-

Filter and dry the solid to obtain the intermediate 6-bromo-3-iodo-1H-indazole.[10]

In Vitro Antiproliferative Activity Assay (MTT Assay)

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Antimicrobial Susceptibility Testing (Microdilution Method)

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 1.5 × 10^8 CFU/mL).[14]

-

Compound Dilution: Prepare serial 2-fold dilutions of the test compounds in a suitable solvent (e.g., DMSO), with concentrations typically ranging from 1 to 256 µg/mL.[14]

-

Incubation: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of the test compounds. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a general workflow for inhibitor discovery.

Caption: Simplified PLK4 signaling pathway and its inhibition.

Caption: General workflow for kinase inhibitor discovery.

Conclusion

The diverse biological activities of this compound derivatives, particularly in the realms of oncology and infectious diseases, underscore their significant therapeutic potential. The versatility of the this compound scaffold allows for extensive synthetic modifications, paving the way for the development of next-generation inhibitors with enhanced potency and selectivity. This guide provides a foundational resource for researchers to build upon, with the ultimate goal of translating these promising compounds into clinically effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 186407-74-9 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and antibacterial activity of novel this compound derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 4-Bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indazole is a heterocyclic aromatic organic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid bicyclic structure, composed of a fused benzene (B151609) and pyrazole (B372694) ring with a bromine substituent at the 4-position, serves as a versatile scaffold in the design of novel therapeutic agents. The electronic properties conferred by the bromine atom and the indazole nucleus make it a valuable building block for developing compounds with a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for this compound, supplemented with detailed experimental protocols and physicochemical data to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | PubChem[1] |

| Molecular Weight | 197.03 g/mol | PubChem[1] |

| Melting Point | 160-165 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 333.8 ± 15.0 °C | ECHEMI |

| Density (Predicted) | 1.770 ± 0.06 g/cm³ | ECHEMI |

| XLogP3 | 2.2 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | PubChem[1] |

| CAS Number | 186407-74-9 | Sigma-Aldrich |

Historical Context and Discovery

While the parent indazole ring system was first synthesized by Emil Fischer in 1883, the precise date and the researchers responsible for the initial discovery and synthesis of this compound are not well-documented in readily available literature. However, based on the established chemistry of indazole synthesis, it is highly probable that its first preparation followed the general principles of diazotization and cyclization of an appropriately substituted aniline (B41778) precursor.

The classical approach to synthesizing the indazole core involves the intramolecular cyclization of a diazonium salt derived from an ortho-substituted aniline. For this compound, the logical precursor would be 3-bromo-2-methylaniline. This method, a variation of the Jacobson indazole synthesis, would involve the diazotization of the amine followed by an intramolecular cyclization to form the pyrazole ring.

Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved, with modern methods offering improved yields and milder reaction conditions. A common and effective approach involves the diazotization of 3-bromo-2-methylaniline. While a specific historical protocol for the parent compound is elusive, a modern, analogous three-step synthesis for a related compound, 5-bromo-4-fluoro-1H-indazole, is well-documented and provides a representative experimental procedure.[2]

Representative Modern Synthesis: A Three-Step Approach

This synthesis involves bromination of a substituted aniline, followed by a ring-closure reaction via diazotization, and a final deprotection step.

Experimental Protocols

The following protocols are adapted from a patent for the synthesis of 5-bromo-4-fluoro-1H-indazole and are illustrative of the synthesis of this compound from 3-bromo-2-methylaniline.[2]

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

-

Reaction Setup: In a 3L four-necked flask, dissolve 50g of 3-fluoro-2-methylaniline in 0.75L of acetonitrile.

-

Bromination: Cool the solution to below 10°C and add 78.3g of N-bromosuccinimide in portions.

-

Reaction Monitoring: Maintain the temperature at -10°C and react for 1 hour. Monitor the reaction completion using thin-layer chromatography.

-

Work-up: Add 50g of sodium bisulfite and continue stirring for 10 minutes. Adjust the pH to 9 with sodium hydroxide (B78521).

-

Extraction and Purification: Extract the mixture with ethyl acetate (B1210297) (2 x 1L). Dry the combined organic phases over anhydrous sodium sulfate (B86663) and concentrate to dryness. Add 500mL of cyclohexane (B81311) to precipitate impurities. Filter the mixture and rinse the filter cake with 500mL of cyclohexane to obtain 4-bromo-3-fluoro-2-methylaniline.

Step 2: Synthesis of 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone

-

Reaction Setup: In a 1L four-necked flask, dissolve 20.4g of 4-bromo-3-fluoro-2-methylaniline in 200mL of toluene.

-

Diazotization and Cyclization: Heat the solution to 90°C and add 23g of ether dropwise, followed by stirring for 30 minutes. Add 7.8g of acetic acid, then raise the temperature to 110°C. Add 15.2g of isoamyl sulfite dropwise and maintain the reaction at 110°C for 5 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, concentrate the mixture to dryness. Triturate the residue with 200mL of methanol, filter, and dry the filter cake to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Step 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole

-

Reaction Setup: In a 5L reaction flask, mix 177g of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone with 0.5L of methanol, followed by the addition of 0.5L of water.

-

Deprotection: Under magnetic stirring, add a solution of 41.3g of sodium hydroxide in 1L of water to the reaction flask.

-

Reaction and Work-up: Stir the reaction at room temperature for 12 hours. Monitor for completion by thin-layer chromatography. Add 1L of water and continue stirring for 30 minutes.

-

Isolation: Filter the mixture, wash the filter cake with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The indazole moiety is a known pharmacophore that can interact with various biological targets, and the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the generation of diverse chemical libraries for high-throughput screening.

Derivatives of this compound have been investigated for their potential as:

-

Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase domain.

-

Anticancer Agents: Bromo-indazole derivatives have shown promise as cytotoxic agents against various cancer cell lines.

-

Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules with activity against a range of pathogens.

References

The Strategic Role of 4-bromo-1H-indazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-1H-indazole scaffold has emerged as a privileged fragment in contemporary drug discovery, prized for its synthetic versatility and its ability to form key interactions with a range of biological targets. This technical guide provides an in-depth analysis of the this compound core, detailing its chemical properties, synthesis, and its application in the development of therapeutic agents, with a particular focus on kinase inhibitors, neuroactive compounds, and modulators of protein-protein interactions.

Core Properties of this compound

The physicochemical properties of this compound underpin its utility as a versatile building block in medicinal chemistry. The presence of the bromine atom at the 4-position provides a crucial handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of drug-like properties.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Appearance | Solid |

| Melting Point | 160-165 °C |

| SMILES | Brc1cccc2[nH]ncc12 |

| InChI Key | KJIODOACRIRBPB-UHFFFAOYSA-N |

Synthesis and Functionalization

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic routes have been developed to access this important scaffold and its analogs.

Experimental Protocol: Synthesis of 5-bromo-1H-indazole (A Representative Protocol)

A common method for the synthesis of a brominated indazole scaffold involves the cyclization of a substituted aniline. The following protocol describes the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline[1]:

-

Acetylation: A flask containing 4-bromo-2-methylaniline (B145978) (95.0 g) in chloroform (B151607) (0.70 L) is treated with acetic anhydride (B1165640) (0.109 L) at a temperature below 40°C. The solution is stirred for 50 minutes.

-

Cyclization: Potassium acetate (B1210297) (14.6 g) and isoamyl nitrite (B80452) (0.147 L) are added to the reaction mixture. The solution is refluxed at 68°C for 20 hours.

-

Work-up: After cooling to 25°C, the volatile components are removed under vacuum. Water is added, and an azeotropic distillation is performed.

-

Hydrolysis: Concentrated hydrochloric acid (500 mL total) is added, and the mixture is heated to 50-55°C.

-

Isolation: After cooling to 20°C, the pH is adjusted to 11 with 50% sodium hydroxide. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and filtered through a silica (B1680970) gel pad. The solvent is evaporated, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 5-bromo-1H-indazole[1].

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

The bromine atom on the indazole ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

-

Reaction Setup: In a microwave vial, combine the 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 equiv.) in a 4:1 mixture of 1,4-dioxane (B91453) and water.[2]

-

Reaction Conditions: The vial is sealed and heated in a microwave reactor to 140°C for a specified time (e.g., 40 minutes).[3][4]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[3]

Application in Kinase Inhibitor Drug Discovery

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to mimic the purine (B94841) core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site. The this compound fragment provides a strategic starting point for the development of potent and selective inhibitors of various kinases implicated in cancer and other diseases.

Targeting the VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several indazole-based compounds have been developed as potent inhibitors of VEGFRs.

Below is a diagram illustrating the key components of the VEGFR signaling pathway that can be targeted by this compound-derived inhibitors.

Caption: VEGFR Signaling Pathway Inhibition by this compound Derivatives.

Quantitative Data: VEGFR Inhibitory Activity of Indazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Motesanib (AMG-706) | VEGFR1, VEGFR2, VEGFR3 | 2, 3, 6 | [5] |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | Selleckchem Data |

| Telatinib | VEGFR2, VEGFR3 | 3, 4 | Selleckchem Data |

| Compound 10 | VEGFR-2 | 16 | [6] |

| Compound 37 | VEGFR-2 | 0.73 | [6] |

| Compound 38 | VEGFR-2 | 1.4 | [6] |

| Compound 39 | VEGFR-2 | 1.6 | [6] |

Targeting the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its dysregulation is implicated in tumorigenesis. The this compound scaffold has been successfully employed to develop potent and selective inhibitors of PLK4.

The following diagram illustrates the central role of PLK4 in centriole duplication and how its inhibition can disrupt this process in cancer cells.

Caption: PLK4 Signaling and Inhibition in Cancer.

Quantitative Data: PLK4 Inhibitory Activity of Indazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular IC₅₀ (µM) (Cell Line) | Reference |

| CFI-400945 | PLK4 | 2.8 | N/A | [7] |

| CFI-400437 | PLK4 | 0.6 | N/A | [7] |

| Centrinone | PLK4 | 2.7 | N/A | [7] |

| K22 | PLK4 | 0.1 | 1.3 (MCF-7) | [7] |

| C05 | PLK4 | < 0.1 | 0.948 (IMR-32), 0.979 (MCF-7), 1.679 (H460) | [8] |

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of kinase inhibitors from a this compound fragment library follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for kinase inhibitor discovery.

Emerging Applications

Beyond kinase inhibition, the this compound scaffold is being explored for its potential in other therapeutic areas.

Neuroactive Compounds

The indazole core is a feature in compounds being investigated for neurological disorders. Research has explored the potential of indazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as GSK-3.[9] The development of specific this compound-based compounds for these indications is an active area of research.[10][11]

Inhibitors of Protein-Protein Interactions (PPIs)

The unique three-dimensional structure of indazole derivatives makes them attractive scaffolds for the design of small molecules that can disrupt protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. The this compound fragment can be elaborated to present functionalities that mimic the key "hotspot" residues at the interface of two interacting proteins. For instance, novel 4-phenyl-1H-indazole derivatives have been identified as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy, with one compound exhibiting an IC₅₀ of 189.6 nM.[12]

Conclusion

The this compound core represents a highly valuable and versatile fragment in modern drug discovery. Its synthetic tractability, coupled with its ability to engage with a diverse range of biological targets, has led to its incorporation into numerous potent and selective therapeutic candidates. The detailed experimental protocols and compiled biological data presented in this guide are intended to facilitate further research and innovation in the field of indazole-based drug discovery, ultimately contributing to the development of new medicines for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 186407-74-9 | Benchchem [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 12. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Technical Guide to the Predicted Biological Activities of Bromo- and Amino-Indazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The indazole scaffold, a bicyclic heteroaromatic system, has solidified its status as a "privileged structure" in medicinal chemistry. Its synthetic accessibility and versatile substitution patterns have enabled the creation of numerous derivatives with significant biological activities. This is largely due to the indazole core's ability to act as a bioisostere for endogenous structures like purines and indoles, allowing it to form high-affinity interactions with multiple biological targets. Among the vast library of derivatives, bromo- and amino-substituted indazoles are particularly prominent, serving as crucial pharmacophores or versatile synthetic intermediates in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the predicted and validated biological activities of bromo- and amino-indazoles, with a focus on their anticancer and antimicrobial potential. It consolidates quantitative data from key studies, presents detailed experimental protocols for their evaluation, and visualizes the complex signaling pathways they modulate.

Predicted Biological Activities

Based on extensive research into structurally similar analogs, the primary therapeutic applications for bromo- and amino-indazoles are predicted to be in oncology and infectious diseases.

Anticancer Activity

The indazole nucleus is a cornerstone of many anticancer agents, including several FDA-approved drugs like Pazopanib and Axitinib. Their mechanism of action is multifaceted, primarily revolving around the inhibition of key enzymes and pathways that control cell growth, proliferation, and survival.

a) Kinase Inhibition: The most significant anticancer mechanism for indazole derivatives is the inhibition of protein kinases. Kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers. The indazole scaffold's structural similarity to the adenine (B156593) ring of ATP allows it to effectively compete for the ATP-binding site in the kinase hinge region, a conserved feature across many kinases. The nitrogen atoms of the indazole ring form key hydrogen bonds within this pocket, anchoring the inhibitor. Bromo- and amino-substituents provide crucial vectors for synthetic modification, enabling the optimization of potency and selectivity against specific kinase targets.

Key kinase families targeted by indazole derivatives include:

-

Receptor Tyrosine Kinases (RTKs): This includes Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors). By inhibiting these kinases, indazole compounds can stifle tumor growth and metastasis.

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology. Overexpression of PLK4 is linked to aneuploidy and tumorigenesis. Bromo- and amino-indazole derivatives have been developed as potent and selective PLK4 inhibitors.

-

PI3K/AKT/mTOR Pathway: This signaling pathway is one of the most commonly activated pathways in cancer, regulating cell growth, proliferation, and survival. Several 3-amino-1H-indazole derivatives have been shown to target and inhibit this pathway, leading to cell cycle arrest and apoptosis.

-

Other Kinases: The indazole scaffold has been incorporated into inhibitors of a wide range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).

b) Induction of Apoptosis and Cell Cycle Arrest: Beyond direct enzyme inhibition, many indazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This disruption of the delicate balance controlling cell survival leads to the selective elimination of cancer cells. Furthermore, by interfering with kinases like PLK4 and CDKs, these compounds can cause arrest at various phases of the cell cycle, preventing cancer cell replication.

c) Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in suppressing the immune system within the tumor microenvironment. It catalyzes the rate-limiting step in tryptophan catabolism, leading to tryptophan depletion and the accumulation of toxic metabolites that impair T-cell function. As a bioisostere of tryptophan's indole (B1671886) ring, the indazole scaffold has been successfully used to design potent IDO1 inhibitors, representing a promising strategy in cancer immunotherapy.

Antimicrobial Activity

Substituted indazoles have also demonstrated a broad range of antimicrobial activities. Halogen-substituted derivatives, in particular, have shown potential as both antibacterial and antifungal agents. Studies have reported significant activity of indazole compounds against various bacterial strains, including Bacillus subtilis and Escherichia coli, and fungal species like Candida albicans. The precise mechanism is still under investigation but is thought to involve the disruption of essential cellular processes in the microorganisms.

Quantitative Data Summary

The following tables summarize the biological activity of various bromo- and amino-indazole derivatives from published literature, providing benchmarks for potency.

Table 1: In Vitro Kinase Inhibitory Activity of Indazole Derivatives

| Compound/Drug Name | Target Kinase(s) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Linifanib (ABT-869) | VEGFR2, PDGFRβ, Flt-3, CSF-1R | 3, 4, 3, 4 | |

| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10 - 84 |

|

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 4-bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 4-bromo-1H-indazole, a valuable building block in medicinal chemistry and drug development. The methods outlined below are based on established synthetic strategies, offering pathways to this important scaffold.

Introduction

The indazole core is a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide array of biological activities. The specific substitution pattern on the indazole ring is crucial for its biological function, making regioselective synthesis a critical aspect of drug discovery. This compound serves as a key intermediate, allowing for further functionalization through cross-coupling reactions to generate diverse libraries of potential drug candidates. This document details two primary regioselective methods for the synthesis of this compound: the cyclization of a pre-brominated aniline (B41778) precursor and the Sandmeyer reaction of 4-amino-1H-indazole.

Method 1: Synthesis via Cyclization of 3-bromo-2-methylaniline (B1266185)

This approach involves the diazotization and subsequent intramolecular cyclization of 3-bromo-2-methylaniline. This method builds the indazole ring from a readily available, appropriately substituted aniline, ensuring the regioselective placement of the bromine atom at the 4-position.

Experimental Protocol

Step 1: Synthesis of 3-bromo-2-methylaniline (if not commercially available)

A common method for the synthesis of 3-bromo-2-methylaniline is the bromination of 2-methylaniline followed by separation of the desired isomer.

Step 2: Diazotization and Cyclization to this compound

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-bromo-2-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and chloroform.

-

Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (B80452) (1.0-1.2 equivalents) in concentrated sulfuric acid or water and add it dropwise to the aniline solution, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete diazotization. The reaction is then typically warmed to room temperature or gently heated to facilitate cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica (B1680970) gel.

Method 2: Synthesis via Sandmeyer Reaction of 4-amino-1H-indazole

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In this case, 4-amino-1H-indazole is converted to the corresponding diazonium salt, which is then treated with a bromide source to yield this compound. This method is particularly useful if 4-amino-1H-indazole is readily available.

Experimental Protocol

-

Diazotization of 4-amino-1H-indazole:

-

Suspend 4-amino-1H-indazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.0-1.2 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amount) in HBr.

-

Cool the CuBr solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.

-

The reaction mixture can be gently heated to ensure completion.

-

The crude product is then isolated by extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel or recrystallization.

-

Quantitative Data Summary

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Cyclization | 3-bromo-2-methylaniline | Sodium nitrite, Acetic acid | Acetic acid / Chloroform | 0-25 | 2-4 | Moderate to Good | >95 (after purification) |

| Sandmeyer | 4-amino-1H-indazole | Sodium nitrite, HBr, CuBr | Water / HBr | 0-25 | 2-3 | Good to Excellent | >98 (after purification) |

Note: Yields and reaction times are approximate and can vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Method 1: Synthesis via Cyclization of 3-bromo-2-methylaniline

Application Notes and Protocols for N-Alkylation of 4-Bromo-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazoles is a pivotal reaction in medicinal chemistry, as the substituent on the nitrogen atom significantly influences the pharmacological profile of the resulting compounds. However, the presence of two reactive nitrogen atoms (N-1 and N-2) in the indazole ring often leads to a mixture of regioisomers, complicating synthesis and purification. This document provides detailed protocols for the regioselective N-alkylation of 4-bromo-1H-indazole, a common scaffold in drug discovery.

The regioselectivity of indazole alkylation is governed by a delicate interplay of steric and electronic factors of the indazole substrate, the nature of the alkylating agent, and the reaction conditions such as the choice of base and solvent.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][3] This intrinsic property can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibrium.[3][4] Conversely, kinetic control can often lead to the preferential formation of the N-2 isomer.[4]

Factors Influencing Regioselectivity:

-

Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a well-established method for achieving high N-1 selectivity.[1][2][3] The use of potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1]

-

Substituents: The electronic and steric nature of substituents on the indazole ring can significantly influence the N-1/N-2 ratio. For instance, certain substituents at the C-7 position can promote N-2 selectivity.[1][2]

-

Alkylating Agent: The nature of the electrophile also plays a role. While simple alkyl halides are commonly used, other reagents can offer different selectivities.

-

Thermodynamic vs. Kinetic Control: N-1 substituted indazoles are generally the more thermodynamically stable isomers.[4] Reactions that allow for equilibration, for example, through longer reaction times or specific electrophiles, tend to favor the N-1 product.[3][4]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for the selective formation of the N-1 alkylated product of this compound. The use of NaH in THF is a robust method for achieving high N-1 regioselectivity.[1][2][3]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Alkylating agent (e.g., alkyl bromide or iodide)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the resulting suspension to stir at room temperature for 30 minutes.

-

Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-1 alkylated this compound.

Protocol 2: N-Alkylation using Potassium Carbonate in Dimethylformamide

This method is a more classical approach and may result in a mixture of N-1 and N-2 isomers, which would then require separation.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.

-

Add the alkyl halide (1.2 equiv) to the suspension.

-

Stir the mixture at room temperature or heat if necessary (e.g., 50-80 °C) overnight. Monitor the reaction by TLC or LC-MS.

-

After completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of substituted indazoles under various conditions, highlighting the regioselectivity.

| Indazole Substrate | Base | Solvent | Alkylating Agent | Temp. (°C) | Time (h) | N-1:N-2 Ratio | Yield (%) | Reference |

| 1H-Indazole | NaH | THF | n-Pentyl bromide | 0 → 50 | 24 | >99:1 | 89 | [5] |

| 1H-Indazole | Cs₂CO₃ | 1,4-Dioxane | n-Pentyl bromide | rt | 16 | - | 0 | [5] |

| 1H-Indazole | - | THF | n-Pentanol, DBAD, PPh₃ | 0 → rt | 2 | 1:2.9 | 58 (N-2) | [5] |

| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Methyl tosylate | 90 | 2 | >95:5 | 90 | [6] |

| 3-Bromo-1H-indazole | NaH | THF | n-Pentyl bromide | rt | - | - | - | [7] |

Mandatory Visualization

Caption: General experimental workflow for the N-alkylation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols for the Synthesis and Antibacterial Screening of 4-Bromo-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Indazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. Among these, 4-bromo-1H-indazole serves as a crucial scaffold for the synthesis of compounds with potent antibacterial properties. This document provides detailed protocols for the synthesis of N-substituted this compound derivatives and their subsequent evaluation for antibacterial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antibacterial Activity of this compound Derivatives

The following table summarizes the in vitro antibacterial activity of a series of synthesized this compound derivatives against various Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits visible bacterial growth.

| Compound ID | S. aureus (ATCC 29213) | S. aureus (Penicillin-Resistant) | S. epidermidis | S. pyogenes (Penicillin-Susceptible) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| 9 | >128 | >128 | >128 | 4 | >128 | >128 |

| 12 | 32 | 2 | 16 | 64 | >128 | >128 |

| 18 | 2 | 2 | 4 | 8 | >128 | >128 |

| Ciprofloxacin | 0.5 | - | - | 2 | - | - |

| Oxacillin Sodium | - | - | - | 8 | - | - |

Data adapted from a study on novel this compound derivatives as FtsZ inhibitors.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Alkylated this compound Derivatives

This protocol describes a general method for the N-alkylation of this compound, a common strategy for derivatization.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/cyclohexane or dichloromethane)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.1-2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.1 equivalents) to the mixture.

-

Continue stirring the reaction mixture at room temperature, or heat if necessary, and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 alkylated isomers and obtain the desired pure derivative.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for assessing the in vitro antibacterial activity of the synthesized compounds.[2][3]

Materials:

-

Synthesized this compound derivatives

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

0.5 McFarland turbidity standard

-

Sterile saline

-

Spectrophotometer or nephelometer

-

Incubator (35-37°C)

Procedure:

-

Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[3]

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilutions in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working stock solution of the test compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (inoculum without the compound), and well 12 will be the negative/sterility control (broth only).

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Visualizations

Caption: General workflow for the synthesis of N-alkylated this compound derivatives.

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Bromination of 1H-Indazole

This document provides detailed procedures for the bromination of 1H-indazole, a critical process for the synthesis of various pharmaceutical intermediates and biologically active compounds. The indazole core is a significant scaffold in medicinal chemistry, and the ability to selectively functionalize it through bromination is a key synthetic tool.

Introduction

Indazole, a bicyclic aromatic heterocycle, can undergo electrophilic substitution reactions. Bromination is a common method to introduce a bromine atom onto the indazole ring, which can then serve as a handle for further chemical modifications. The position of bromination on the 1H-indazole ring is highly dependent on the reaction conditions and the substituents already present on the ring. Common brominating agents include N-Bromosuccinimide (NBS), liquid bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The reaction solvent, temperature, and presence of a catalyst can all influence the regioselectivity and yield of the reaction. For instance, direct bromination of 1H-indazole often occurs at the C3 position.

Data Presentation: Comparison of Bromination Methods

The following table summarizes various methods for the bromination of 1H-indazole and its derivatives, providing a comparison of reagents, conditions, and outcomes.

| Starting Material | Brominating Agent | Solvent(s) | Base/Catalyst | Temperature | Time | Product | Yield | Reference |

| 1H-Indazole | DBDMH | Ethanol (B145695) | Na₂CO₃ | 40 °C (Ultrasound) | 30 min | 3-Bromo-1H-indazole | High (not specified) | [1] |

| 5-Nitro-1H-indazole | Bromine solution | DMF | - | -5 °C to 40 °C | 12 hours | 3-Bromo-5-nitro-1H-indazole | 95% | [2] |

| 4-Nitro-1H-indazole | Bromine | Acetic acid, Chloroform | Sodium acetate (B1210297) | < 25 °C | 2 hours | 3-Bromo-4-nitro-1H-indazole | 92% | [3] |

| Indazole-3-carboxylic acid | Bromine | Glacial acetic acid | - | 90 °C | 16 hours | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5% | [4] |

| 4-Nitro-1H-indazole | N-Bromosuccinimide (NBS) | Acetonitrile | - | Reflux | 1.5 hours | 6-Bromo-4-nitro-1H-indazole | Not specified | [5] |

Experimental Protocols

Two detailed protocols for the bromination of indazole derivatives are provided below. The first is a modern, efficient ultrasound-assisted method for the C3-bromination of 1H-indazole. The second is a procedure for the synthesis of 3-bromo-5-nitro-1H-indazole.

Protocol 1: Ultrasound-Assisted C3-Bromination of 1H-Indazole with DBDMH

This protocol describes an efficient and rapid method for the bromination of 1H-indazole at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.[1]

Materials and Reagents:

-

1H-Indazole

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol (EtOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Ultrasonic bath (40 kHz/50 W)

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

To a round-bottom flask, add 1H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol), and sodium carbonate (0.4 mmol).

-

Add ethanol (2.0 mL) to the flask.

-

Place the flask in an ultrasonic bath and irradiate at 40 °C for 30 minutes.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the desired 3-bromo-1H-indazole.[6]

Protocol 2: Synthesis of 3-Bromo-5-nitro-1H-indazole

This protocol details the synthesis of 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole using a bromine solution in DMF.[2]

Materials and Reagents:

-

5-Nitro-1H-indazole

-

Bromine (Br₂)

-

N,N-dimethylformamide (DMF)

-

Water

-

Ethanol

-

Activated carbon

-

EDTA (ethylenediamine tetraacetic acid)

Equipment:

-

Three-necked reaction flask

-

Dropping funnel

-

Magnetic stirrer

-

Nitrogen inlet

-

Thermometer

-

Filtration apparatus

Procedure:

-

Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.

-

Add 500 mL of N,N-dimethylformamide (DMF) to the flask and begin stirring.

-

Cool the reaction mixture to -5 °C.[2]

-

Slowly add 55.8g of bromine dropwise, maintaining the temperature at -5 °C. After the addition is complete, keep the reaction at 0 to -5 °C for 1 hour.[2]

-

Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.[2]

-

After the reaction is complete, pour the mixture into 2500 mL of ice water. A solid will precipitate.

-

Filter the crude product.

-

For purification, transfer the crude product to a 500 mL flask and add a mixture of 250 mL of water and 200 mL of ethanol.

-

Heat the mixture to reflux until the solid completely dissolves.

-

Add 1.5g of activated carbon and 1g of EDTA, and reflux for an additional 30 minutes.[2]

-

Hot filter the solution to remove the activated carbon.

-

Cool the filtrate to below 5 °C and stir for 90 minutes to allow for complete crystallization.

-

Filter the crystals to obtain the final product, 3-bromo-5-nitro-1H-indazole.

-

Dry the product. The expected yield is approximately 95%.[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the bromination of 1H-indazole, followed by purification.

Purification and Characterization

Purification:

The purification of bromo-indazole derivatives can be challenging due to the potential for isomer formation and similar polarities of the product and starting material.[7]

-

Column Chromatography: This is a frequently used and effective method for separating isomers and purifying the desired product. A silica gel column with a gradient elution system, such as ethyl acetate in hexane, is commonly employed.[7] Careful monitoring with Thin Layer Chromatography (TLC) is essential to collect the pure fractions.[7]

-

Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique, particularly for large-scale synthesis.[5][8] Experimenting with different solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane may be necessary to find the optimal conditions.[7]

-

Trituration: Stirring the crude product in a cold, non-polar solvent like hexane can sometimes induce precipitation of the desired compound, leaving more soluble impurities behind.[7]

Characterization:

The synthesized bromo-indazole should be characterized using various spectroscopic techniques to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and confirming the position of the bromine atom. The chemical shifts and coupling constants of the aromatic protons provide significant structural information.[9][10]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in a roughly 1:1 ratio), which is a clear indicator of successful bromination.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[9]

References

- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 3. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: The Role of 4-Bromo-1H-indazole in the Synthesis of Potent PLK4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation and overexpression of PLK4 are implicated in the tumorigenesis of various cancers, including breast, lung, and colorectal cancer, by promoting centrosome amplification and aneuploidy.[3][4] This has established PLK4 as a promising therapeutic target for the development of novel anticancer agents. The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, and 4-bromo-1H-indazole, in particular, serves as a versatile building block for the synthesis of potent and selective PLK4 inhibitors.[5][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PLK4 inhibitors derived from this compound.

Data Presentation

The following table summarizes the in vitro potency of exemplary indazole-based PLK4 inhibitors.

| Compound | PLK4 IC50 (nM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference(s) |

| CFI-400945 | 2.8 | N/A | N/A | [6][7] |

| Compound K22 | 0.1 | MCF-7 (Breast Cancer) | 1.3 | [6][7] |

| Compound C05 | < 0.1 | IMR-32, MCF-7, H460 | 0.948, 0.979, 1.679 | [3][8] |

| Axitinib | 6.5 | N/A | N/A | [6] |

| Centrinone | 2.7 | N/A | N/A | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PLK4 signaling pathway in centriole duplication and a general workflow for the synthesis and evaluation of PLK4 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Indazole-Based PLK4 Inhibitors via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key step in the synthesis of many indazole-based PLK4 inhibitors.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.1 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-